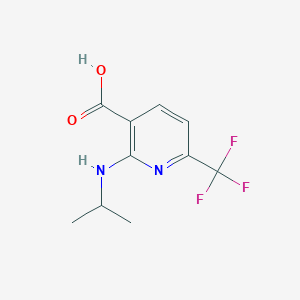

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid

説明

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is a nicotinic acid derivative featuring a trifluoromethyl group at the 6-position and an isopropylamino substituent at the 2-position of the pyridine ring (Figure 1). The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the isopropylamino moiety introduces steric bulk and lipophilicity .

特性

分子式 |

C10H11F3N2O2 |

|---|---|

分子量 |

248.20 g/mol |

IUPAC名 |

2-(propan-2-ylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H11F3N2O2/c1-5(2)14-8-6(9(16)17)3-4-7(15-8)10(11,12)13/h3-5H,1-2H3,(H,14,15)(H,16,17) |

InChIキー |

WGECGGPIXPTXKF-UHFFFAOYSA-N |

正規SMILES |

CC(C)NC1=C(C=CC(=N1)C(F)(F)F)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The isopropylamino and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to the desired biological effects .

類似化合物との比較

Table 1: Structural and Functional Comparison of 6-(Trifluoromethyl)nicotinic Acid Derivatives

Key Observations:

Substituent Effects: Arylamino vs. Isopropylamino: Arylamino derivatives (e.g., 3,5-dimethoxyphenyl) exhibit strong antiviral activity due to optimal steric and electronic interactions with HIV-1 RT . The isopropylamino group, while less bulky than aryl groups, may compromise binding affinity or selectivity. Chloro/Methyl vs. Amino: Chloro and methyl groups reduce basicity and hydrogen-bonding capacity, likely rendering these derivatives inactive against viral targets.

Functional Group at 3-Position :

- Amides vs. Esters : Amide derivatives show superior potency over esters, as seen in HIV-1 RT inhibition assays (e.g., compound 21, SI >10) . The carboxylic acid form (as in the target compound) may exhibit reduced cell permeability due to ionization at physiological pH.

Physicochemical Properties

The trifluoromethyl group and 2-substituent significantly influence solubility, lipophilicity, and metabolic stability:

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Predicted logP | Water Solubility | Key Features |

|---|---|---|---|---|

| 2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid | 206.12 | ~1.57 | Low | Moderate lipophilicity; discontinued. |

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid amides | 250–350 | 2.5–3.5 | Moderate | Optimized for membrane permeability. |

| 2-Chloro-6-(trifluoromethyl)nicotinic acid | 225.56 | ~2.1 | Low | High stability; used in synthesis. |

| 2-Methyl-6-(trifluoromethyl)nicotinic acid | 205.14 | ~1.8 | Low | Technical grade; no bioactivity reported. |

Toxicity and Selectivity

- Arylamino Derivatives: Active compounds (e.g., compound 21) exhibit CC₅₀ >44 µM, indicating moderate cytotoxicity .

生物活性

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an isopropylamino group and a trifluoromethyl group attached to a nicotinic acid backbone. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antiviral Properties

Research indicates that derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid exhibit significant antiviral activity, particularly against HIV-1. A study reported that among 44 tested compounds based on this scaffold, 34 inhibited the ribonuclease H (RNase H) function associated with HIV-1 reverse transcriptase (RT) in the low micromolar range. Notably, one compound demonstrated an IC50 value of 14 µM and a selectivity index greater than 10 for inhibiting viral replication in cell-based assays .

The mechanism by which these compounds exert their antiviral effects involves dual inhibition of HIV-1 RT functions. The most promising derivatives act as allosteric inhibitors, blocking both the polymerase and RNase H functions. This dual-target approach is particularly effective against circulating viral variants resistant to non-nucleoside inhibitors .

Study on RNase H Inhibition

A detailed examination of several derivatives revealed varying degrees of RNase H inhibitory activity. For instance:

- Compound 21 : IC50 = 14 µM, effective against HIV-1 replication.

- Compound 25 : Best inhibitor with IC50 = 0.7 µM.

- Aryl amides : Showed IC50 values ranging from 5.6 to 20 µM depending on structural modifications .

These findings underscore the importance of structural diversity in enhancing biological activity.

Comparative Analysis

| Compound | IC50 (µM) | Selectivity Index | Activity Type |

|---|---|---|---|

| Compound 21 | 14 | >10 | RNase H inhibition |

| Compound 25 | 0.7 | Not specified | RNase H inhibition |

| Aryl Amides | 5.6 - 20 | Not specified | RNase H inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。